molecular formula C16H24N4O2 B11137337 N-[3-(cyclooctylamino)-3-oxopropyl]-2-pyrazinecarboxamide

N-[3-(cyclooctylamino)-3-oxopropyl]-2-pyrazinecarboxamide

Cat. No.: B11137337
M. Wt: 304.39 g/mol
InChI Key: ZYWQNLCDGXBARB-UHFFFAOYSA-N
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Description

N-[3-(cyclooctylamino)-3-oxopropyl]-2-pyrazinecarboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazine ring and a cyclooctylamino group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(cyclooctylamino)-3-oxopropyl]-2-pyrazinecarboxamide typically involves multiple steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic or basic conditions.

    Introduction of the Cyclooctylamino Group: The cyclooctylamino group is introduced via nucleophilic substitution reactions. Cyclooctylamine reacts with a suitable electrophile, such as an acyl chloride or an ester, to form the desired amide linkage.

    Final Assembly: The final step involves coupling the pyrazine derivative with the cyclooctylamino intermediate under controlled conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclooctylamino group, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.

    Substitution: The pyrazine ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) under appropriate conditions facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(cyclooctylamino)-3-oxopropyl]-2-pyrazinecarboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, this compound is explored for its pharmacological effects. It could act on specific molecular targets, influencing biological pathways and offering potential treatments for various diseases.

Industry

Industrially, this compound might be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[3-(cyclooctylamino)-3-oxopropyl]-2-pyrazinecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(cyclohexylamino)-3-oxopropyl]-2-pyrazinecarboxamide
  • N-[3-(cyclopentylamino)-3-oxopropyl]-2-pyrazinecarboxamide
  • N-[3-(cyclododecylamino)-3-oxopropyl]-2-pyrazinecarboxamide

Uniqueness

N-[3-(cyclooctylamino)-3-oxopropyl]-2-pyrazinecarboxamide is unique due to the presence of the cyclooctylamino group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C16H24N4O2

Molecular Weight

304.39 g/mol

IUPAC Name

N-[3-(cyclooctylamino)-3-oxopropyl]pyrazine-2-carboxamide

InChI

InChI=1S/C16H24N4O2/c21-15(20-13-6-4-2-1-3-5-7-13)8-9-19-16(22)14-12-17-10-11-18-14/h10-13H,1-9H2,(H,19,22)(H,20,21)

InChI Key

ZYWQNLCDGXBARB-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)CCNC(=O)C2=NC=CN=C2

Origin of Product

United States

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